Glycyrrhizic acid dipotassium salt hydrate
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Description
Glycyrrhizic acid dipotassium salt hydrate, also known as Dipotassium Glycyrrhizinate, is a dipotassium salt of glycyrrhizic acid . It is soluble in water and possesses both lipophilic and hydrophilic groups . It forms a gel-like structure, allowing for an even distribution of active ingredients in the formulation .
Synthesis Analysis
Ion-exchange, reconstruction, and coprecipitation approaches were used to examine the composite formation of layered double hydroxides (LDHs) and glycyrrhizic acid . The use of reconstruction and coprecipitation approaches successfully intercalated the glycyrrhizic acid dipotassium salt into the LDH interlayer space, which enhanced moisturization .
Molecular Structure Analysis
The structure of the glycyrrhizic acid dipotassium salt contains three carboxyl groups (two carboxylate groups and one carboxyl group) and has a high molecular weight . These carboxyl groups interact with the positively charged brucite-like layer of LDHs .
Chemical Reactions Analysis
The ion-exchange reaction is influenced by interlayer anions; the ease of ion-exchange is in the order of I > NO3 > Br > Cl > OH > SO4 2 > CO3 2 . As a result, LDHs of the nitrate type (LDH-NO3) and chloride type (LDH-Cl) have been primarily used as host compounds for performing intercalation reactions in aqueous solutions .
Physical and Chemical Properties Analysis
This compound is an off-white to light-yellow powder, odorless . It has a special sweet taste, sweetness is about 150 times of sucrose, sweet long time, soluble in water, soluble in dilute ethanol, glycerol, propylene glycol, slightly soluble in anhydrous ethanol, ether .
Mechanism of Action
The anti-inflammatory activities of Glycyrrhizic acid are based on the inhibition of synthesis, production, or activity of TNF-α, interleukins IL-1β and IL-6, and also inhibited the activation of mitogen-activated protein kinase (MAPKs), including c-Jun N-terminal Kinase (JNK), p38 protein, and extracellular signal-regulated kinases (ERK) .
Future Directions
Recent studies postulated that Glycyrrhizic acid nanoparticles can be a promising strategy for the treatment of Severe Acute Respiratory Syndrome CoronaVirus 2 (SARS-CoV-2) infections . Furthermore, Dipotassium Glycyrrhizinate has been shown to improve skin wound healing by modulating the inflammatory process .
Properties
IUPAC Name |
dipotassium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(4aR,6aR,6bS,8aR,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,14b-hexamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60O16.2K.H2O/c1-37(2)21-8-12-41(6)31(20(42)16-19-18-15-17(32(48)49)7-10-38(18,3)13-14-40(19,41)5)39(21,4)11-9-22(37)54-36-30(26(46)25(45)29(56-36)34(52)53)57-35-27(47)23(43)24(44)28(55-35)33(50)51;;;/h16-18,21-31,35-36,43-47H,7-15H2,1-6H3,(H,48,49)(H,50,51)(H,52,53);;;1H2/q;2*+1;/p-2/t17-,18-,21-,22?,23-,24-,25-,26-,27+,28-,29-,30+,31+,35-,36+,38+,39-,40+,41+;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGXAGZTTJWCDN-XVVRZNGNSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)C(=O)O)C)C)C)C.O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)C(=O)O.O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60K2O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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